(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a methoxy group, and a dichlorophenyl imino group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-13-6-5-10(18)8-12(13)19/h2-8H,1H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLIQHUVEXECIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)Cl)Cl)C(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the Dichlorophenyl Imino Group: The dichlorophenyl imino group can be introduced through a condensation reaction between the chromene derivative and 2,4-dichloroaniline under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the imino group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms on the dichlorophenyl group.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 2H-chromene exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. Studies indicate that structural modifications, such as the presence of electron-withdrawing groups like chlorine, enhance lipophilicity and facilitate cellular uptake.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| VIa | MCF-7 | 8.5 |
| VIa | PC-3 | 35.0 |
| VIa | A549 | 0.9 |
| VIa | Caco-2 | 9.9 |
These results suggest that the compound exhibits potent cytotoxicity across multiple cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Its mechanism includes inhibition of critical enzymes involved in bacterial replication.
In Vitro Antimicrobial Evaluation
The following table summarizes the antimicrobial activity observed for derivatives related to this compound:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 7b | E. coli | 0.22 | 31.64 |
| 7b | S. aureus | 0.35 | 28.50 |
These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest specific interactions at the active sites of enzymes contribute to its biological efficacy.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A biomass-derived solvent with applications in organic synthesis and as an electrolyte in lithium batteries.
2,5-Difluorophenyl isocyanate: A compound used in the synthesis of various organic molecules.
Tricyclic Compounds: A class of compounds with similar structural features and potential biological activity.
Uniqueness
(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chromene core, methoxy group, and dichlorophenyl imino group make it a versatile compound for various scientific research applications.
Biological Activity
The compound (2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molar Mass : 365.20 g/mol
This compound features a chromene backbone with an imine group and a methoxy substituent, which may contribute to its biological properties.
Antioxidant Activity
Research indicates that chromene derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances radical scavenging ability. In vitro studies have demonstrated that this compound can effectively neutralize free radicals, thus protecting cellular components from oxidative damage .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes:
-
Cholinesterase Inhibition :
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical for neurotransmitter regulation. Studies show that this compound exhibits significant inhibition of both AChE and BChE activities. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
- α-Glucosidase Inhibition :
Neuroprotective Effects
A study conducted on neuronal cell lines treated with this compound showed a reduction in cell death induced by oxidative stress. The compound's ability to inhibit cholinesterases contributed to increased acetylcholine levels, enhancing synaptic transmission and providing neuroprotective effects .
Antidiabetic Potential
In diabetic rat models, administration of this chromene derivative resulted in decreased blood glucose levels and improved insulin sensitivity. The mechanism was attributed to its α-glucosidase inhibitory activity, which effectively reduced postprandial glucose spikes .
Data Summary
Q & A
Q. How do fluorinated analogs compare to chlorinated derivatives in terms of bioavailability and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
